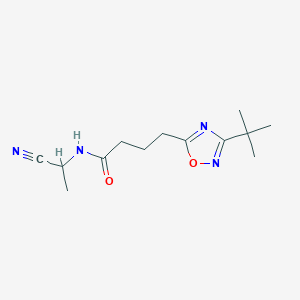
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide, also known as OBN-3, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OBN-3 is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
Wissenschaftliche Forschungsanwendungen
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescence sensing. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds.
This compound has also shown potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This compound has also been reported to have anticancer activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide is not well understood. However, it is believed that the oxadiazole ring in this compound plays a crucial role in its biological activity. The oxadiazole ring is known to have electron-withdrawing properties, which may contribute to the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of bacteria by disrupting their cell membrane. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide in lab experiments is its fluorescent properties, which make it a useful probe for the detection of various compounds. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide. One of the future directions is to explore its potential applications in the field of bioimaging. This compound has shown promise as a fluorescent probe, and further research could lead to its use in imaging biological systems. Another future direction is to explore its potential applications in the field of drug discovery. This compound has shown antimicrobial and anticancer activity, and further research could lead to the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its fluorescent properties make it a useful probe for the detection of various compounds, and its antimicrobial and anticancer activity make it a promising candidate for drug discovery. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide involves the reaction of tert-butyl 3-amino-1,2,4-oxadiazole-5-carboxylate with 1-cyanoethyl chloroformate and butan-1-amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(8-14)15-10(18)6-5-7-11-16-12(17-19-11)13(2,3)4/h9H,5-7H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKKAMWUDXNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCCC1=NC(=NO1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
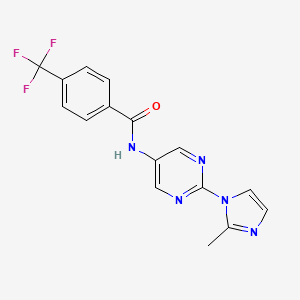
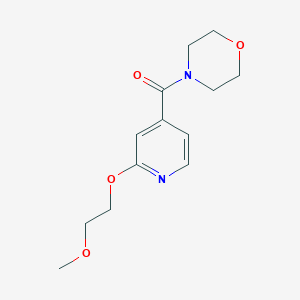
![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)
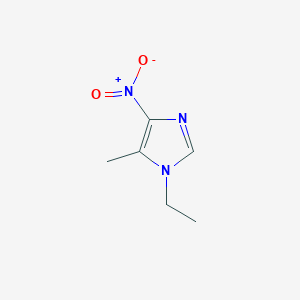
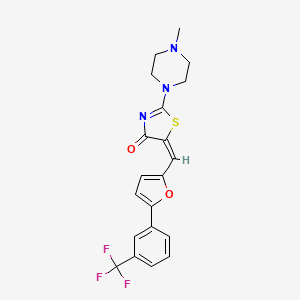
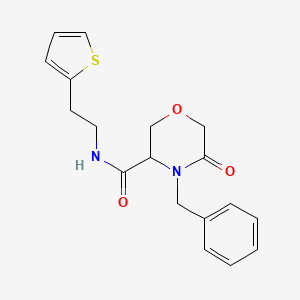

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)
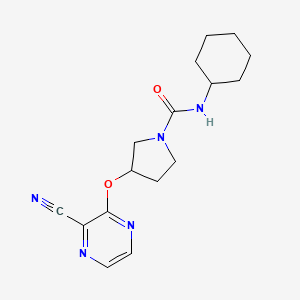
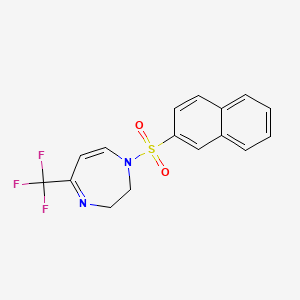
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)